molecular formula C10H14F3NO3 B2364793 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid CAS No. 2551120-60-4

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2364793
CAS No.: 2551120-60-4
M. Wt: 253.221
InChI Key: MNAMJTAMEMDVIB-UHFFFAOYSA-N
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Description

. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-ethynyl-N,N-dimethyloxetan-3-amine with trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could result in the formation of amine derivatives.

Scientific Research Applications

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways . These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play critical roles in cellular function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid include:

  • 3-ethynyl-N,N-dimethyloxetan-3-amine
  • Other ethynyl-substituted amines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of an ethynyl group and a trifluoroacetic acid moiety. This combination imparts distinctive chemical and physical properties, making it particularly valuable for specific research and industrial applications.

Properties

IUPAC Name

3-ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.C2HF3O2/c1-4-8(9(2)3)5-6-10-7-8;3-2(4,5)1(6)7/h1H,5-7H2,2-3H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAMJTAMEMDVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOC1)C#C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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